molecular formula C19H20N4O3 B2659348 N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-29-4

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2659348
CAS No.: 871323-29-4
M. Wt: 352.394
InChI Key: UVHYHZHHBNSZRR-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring:

  • A 5-methyl group on the triazole ring.
  • A 1-(2-methoxyphenyl) substituent at position 1 of the triazole.
  • A carboxamide group linked to a 2-ethoxyphenyl moiety at position 2.

The ortho-methoxy and ortho-ethoxy substituents on the aryl groups likely influence steric and electronic properties, impacting solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-16-11-7-5-9-14(16)20-19(24)18-13(2)23(22-21-18)15-10-6-8-12-17(15)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHYHZHHBNSZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophilic aromatic substitution.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer therapy. The compound has been evaluated for its anti-proliferative effects against various human cancer cell lines.

Case Study Findings :

  • In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Notably, certain derivatives showed IC50 values comparable to established chemotherapeutic agents such as Doxorubicin .
Cell Line IC50 Value (μM) Reference
MCF-72.00 ± 0.03
PC35.00 ± 0.01

The triazole moiety plays a crucial role in the mechanism of action by facilitating interactions with key proteins involved in cell proliferation and survival.

ADMET Properties

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These evaluations are critical for understanding the compound's suitability for therapeutic use.

Property Assessment
AbsorptionHigh
DistributionFavorable
MetabolismModerate
ExcretionRenal
ToxicityLow

These findings suggest that the compound possesses favorable characteristics for further development as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Groups

a) Positional Isomerism of Ethoxy/Methoxy Groups
  • N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): The ethoxy group shifts from ortho (2-ethoxyphenyl) to para (4-ethoxyphenyl). This positional change could also alter solubility due to differences in molecular symmetry .
b) Substitution with Bulky or Electron-Withdrawing Groups
  • N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():

    • Replaces the 2-methoxyphenyl with a 4-isopropylphenyl group.
    • Impact : The bulky isopropyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility. This substitution could also affect π-π stacking interactions in biological targets .
  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Features a cyclopropyl group at position 5 (vs. methyl) and a 4-chlorophenyl substituent. The cyclopropyl group adds rigidity, possibly influencing conformational preferences in binding .

Modifications to the Carboxamide Side Chain

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives (): Derivatives include substituents like 2-cyanophenyl, 3-acetylphenyl, and butyl groups on the carboxamide nitrogen. Impact: Bulky N-substituents (e.g., butyl) may hinder enzymatic degradation, prolonging half-life. Electron-deficient groups (e.g., cyanophenyl) could enhance interactions with polar residues in enzyme active sites .
  • N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide (): Substitutes the aryl group with an aminoethyl chain. Impact: The primary amine introduces basicity, improving water solubility and enabling salt formation. This modification is advantageous for pharmacokinetic optimization .

Incorporation of Heterocyclic Systems

  • 1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replaces the 2-methoxyphenyl with a benzoisoxazolyl group. The isoxazole oxygen may participate in hydrogen bonding, improving binding affinity .
  • B20: Pyridineamide Derivative ():

    • Contains a pyridine-4-yloxy group and a pyrrolidine-carbonyl moiety.
    • Impact : The pyridine ring introduces additional hydrogen-bond acceptors, while the pyrrolidine group adds conformational flexibility, which may improve bioavailability .

Crystallographic Analysis

  • : Isostructural compounds with triclinic symmetry and planar molecular conformations (except one fluorophenyl group).
  • : Structural data (CCDC refcode: ZIPSEY) reveals similarities in triazole-carboxamide core but differences in substituent orientations .

Key SAR Insights :

  • Methoxy/Ethoxy Groups : Enhance lipophilicity, aiding blood-brain barrier penetration (e.g., Rufinamide®) .
  • Chlorine Substituents : Improve metabolic stability and target affinity via hydrophobic/electronic effects .

Biological Activity

N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C24H25N5O4. The synthesis typically involves multi-step organic reactions including the formation of the triazole ring via cycloaddition reactions between azides and alkynes, often catalyzed by copper salts. Subsequent nucleophilic substitutions introduce the ethoxy and methoxy groups .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of approximately 52 nM and in MDA-MB-231 triple-negative breast cancer cells with an IC50 of 74 nM . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis.

Cell Line IC50 (nM) Mechanism of Action
MCF-752G2/M phase arrest, apoptosis induction
MDA-MB-23174Tubulin polymerization inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. It has shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential utility as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its interaction with tubulin. The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for mitosis. This disruption leads to mitotic catastrophe characterized by multinucleation and apoptosis in cancer cells .

Case Studies

A study evaluating a series of triazole derivatives including this compound reported that compounds with similar structural features exhibited varying degrees of antiproliferative activity across different cancer types. Notably, derivatives showed improved selectivity towards cancer cells compared to non-tumorigenic cells .

Q & A

Q. What in silico tools predict toxicity profiles for novel derivatives?

  • Tools :
  • ADMET Predictor™ : Estimates hepatotoxicity (e.g., mitochondrial dysfunction) and Ames mutagenicity.
  • SwissADME : Analyzes bioavailability radar plots for lead optimization .

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